molecular formula C23H19Cl2NO3 B14568435 Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate CAS No. 61492-93-1

Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate

Cat. No.: B14568435
CAS No.: 61492-93-1
M. Wt: 428.3 g/mol
InChI Key: VPZAAKZCEBPVFQ-UHFFFAOYSA-N
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Description

Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate is a chemical compound with a complex structure that includes benzoyl, dichlorophenyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate typically involves multiple steps. One common method includes the reaction of 2,6-dichloroaniline with benzoyl chloride to form 2,6-dichlorobenzoyl chloride. This intermediate is then reacted with ethyl 2-aminophenylacetate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include the modulation of inflammatory mediators and the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61492-93-1

Molecular Formula

C23H19Cl2NO3

Molecular Weight

428.3 g/mol

IUPAC Name

ethyl 2-[2-(N-benzoyl-2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C23H19Cl2NO3/c1-2-29-21(27)15-17-11-6-7-14-20(17)26(22-18(24)12-8-13-19(22)25)23(28)16-9-4-3-5-10-16/h3-14H,2,15H2,1H3

InChI Key

VPZAAKZCEBPVFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1N(C2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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